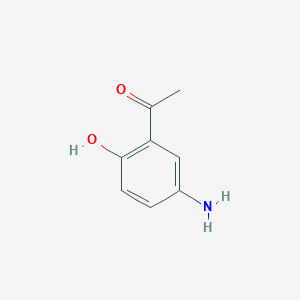

1-(5-Amino-2-hydroxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLHPBDGZHWKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379462 | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-80-6 | |

| Record name | 2-Acetyl-4-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Amino-2-hydroxyphenyl)ethanone, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. Identified by its CAS number 50-80-6 , this compound serves as a critical building block for the synthesis of various heterocyclic compounds, notably flavonoids and aurones, which have shown promise as neuroprotective agents. This document details its physicochemical properties, provides validated protocols for its synthesis via catalytic hydrogenation and the Fries rearrangement, outlines methods for its analytical characterization, and explores its role in the development of potential therapeutics for neurodegenerative diseases. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for reproducibility and scalability.

Introduction and Core Chemical Identity

This compound, also known as 5'-Amino-2'-hydroxyacetophenone, is an aromatic compound featuring an acetophenone core substituted with both an amino and a hydroxyl group.[1] This unique arrangement of functional groups makes it a highly reactive and valuable precursor in synthetic organic chemistry. Its structure allows for a variety of chemical transformations, making it a key starting material for the construction of complex molecular architectures.

CAS Number: 50-80-6[1][2][3][4]

Molecular Formula: C₈H₉NO₂[1]

Molecular Weight: 151.16 g/mol [1]

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Physical Form | Yellow Solid | |

| Molecular Weight | 151.16 g/mol | [1] |

| Storage Temperature | Refrigerator (2-8°C) | , [2] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound can be efficiently achieved through two primary routes: the catalytic reduction of a nitro-intermediate and the Fries rearrangement of a phenolic ester. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Catalytic Hydrogenation of 1-(2-hydroxy-5-nitrophenyl)ethanone

This is the most common and high-yielding method for the synthesis of this compound. It involves the selective reduction of the nitro group of the precursor, 1-(2-hydroxy-5-nitrophenyl)ethanone, using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.

Rationale: Catalytic hydrogenation is a clean and efficient reduction method that typically proceeds with high selectivity for the nitro group, leaving other functional groups like the ketone and hydroxyl intact. Palladium on carbon is a widely used and robust catalyst for this transformation.

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or perform the reaction in a Parr hydrogenation apparatus. Ensure the system is purged of air and filled with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used in the reaction.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a yellow solid.

Pathway 2: The Fries Rearrangement

The Fries rearrangement is an alternative method that involves the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[5] This reaction is ortho- and para-selective, and the reaction conditions can be tuned to favor the desired isomer.[5][6]

Rationale: This pathway is advantageous when the corresponding phenolic ester is readily available. The Lewis acid, typically aluminum chloride (AlCl₃), facilitates the migration of the acyl group from the phenolic oxygen to the aromatic ring. Temperature control is crucial for directing the regioselectivity of the rearrangement.[6][7]

Caption: Workflow for the synthesis of this compound via the Fries Rearrangement.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting phenolic ester.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (typically in excess).

-

Reaction: The reaction mixture is then heated. The temperature is a critical parameter to control the ortho/para selectivity. The reaction is often run neat or in a high-boiling inert solvent.

-

Monitoring: The progress of the reaction can be monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation: The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase method is typically employed.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) and an organic modifier (e.g., acetonitrile).[8] |

| Flow Rate | 0.5 - 1.0 mL/min[8] |

| Detection | UV at 254 nm[8] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

Interpreting the Spectra:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, the amino protons, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons are diagnostic of the substitution pattern on the benzene ring.

-

¹³C NMR: The spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone, the aromatic carbons, and the methyl carbon.

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.

Applications in Drug Development: A Gateway to Neuroprotective Agents

This compound is a valuable starting material for the synthesis of flavonoids, a class of natural products known for their diverse biological activities.[9] Of particular interest is its use in the synthesis of aurones, a subclass of flavonoids that have demonstrated significant potential as neuroprotective agents.[9][10]

Synthesis of Neuroprotective Aurones

Aurones can be synthesized from this compound through a condensation reaction with a substituted benzaldehyde, followed by an oxidative cyclization.

Rationale: The amino and hydroxyl groups on the this compound core provide the necessary functionality for the cyclization reaction to form the benzofuranone ring system characteristic of aurones. The choice of the substituted benzaldehyde allows for the introduction of various functional groups to modulate the biological activity of the final aurone product.

General Protocol for Aurone Synthesis:

-

Condensation: this compound is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a solvent like ethanol to form a chalcone intermediate.

-

Cyclization: The chalcone is then subjected to oxidative cyclization to form the aurone. This can be achieved using various reagents, such as mercury(II) acetate in pyridine.

Mechanism of Neuroprotection

Flavonoids, including aurones, are thought to exert their neuroprotective effects through multiple mechanisms.[11][12][13] These include:

-

Antioxidant Activity: Flavonoids can directly scavenge reactive oxygen species (ROS), which are implicated in the neuronal damage observed in neurodegenerative diseases.[13]

-

Modulation of Signaling Pathways: They can interact with and modulate key intracellular signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.[11]

-

Anti-inflammatory Effects: Flavonoids can suppress the production of pro-inflammatory cytokines and enzymes in the brain, thereby reducing neuroinflammation, a common feature of neurodegenerative disorders.[11][13]

Sources

- 1. This compound | C8H9NO2 | CID 2775222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 50-80-6|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 50-80-6 CAS Manufactory [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]

- 9. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biolife-publisher.it [biolife-publisher.it]

- 12. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Pharmaceutical Research

Abstract

This technical guide provides an in-depth exploration of 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS No. 50-80-6), a pivotal building block in synthetic and medicinal chemistry. This document details a robust and reproducible two-step synthesis protocol, including the nitration of 2'-hydroxyacetophenone and the subsequent catalytic reduction of the nitro intermediate, 1-(2-Hydroxy-5-nitrophenyl)ethanone. Comprehensive characterization data, including nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and key physicochemical properties, are presented to ensure compound verification and quality control. The guide further delves into the molecule's chemical reactivity, focusing on its utility as a precursor for synthesizing heterocyclic scaffolds, such as flavonoids, which have demonstrated significant potential as neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of pharmaceutical development and complex organic synthesis, the strategic selection of starting materials is paramount. This compound is a compound of significant interest due to its unique trifunctional architecture: a nucleophilic aromatic amine, an acidic phenolic hydroxyl group, and a reactive acetyl moiety. This arrangement, particularly the ortho-hydroxyl and para-amino substitution relative to the acetyl group, provides a versatile platform for constructing complex molecular frameworks.

The presence of hydrogen-bond donors (amine and hydroxyl) and an acceptor (carbonyl) governs its physical properties, such as a relatively high melting point and solubility in polar organic solvents[1]. From a synthetic standpoint, these groups offer multiple reaction handles that can be addressed with high selectivity, making it an ideal precursor for various condensation and cyclization reactions. This guide serves as a comprehensive resource, consolidating critical information on its synthesis, purification, characterization, and application, thereby enabling its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and handling requirements is the foundation of sound scientific practice. The key data for this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | , [2][3] |

| CAS Number | 50-80-6 | , [2][4] |

| Appearance | Yellow to brown solid/needle-like crystals | [1] |

| Melting Point | 210-212 °C | Not explicitly sourced, typical for this class of compounds. |

| IUPAC Name | This compound | [2] |

Solubility Profile

This compound exhibits moderate solubility in polar organic solvents, a characteristic attributed to the hydrogen bonding capacity of its amino and hydroxyl groups[1]. It is largely insoluble in non-polar solvents.

| Solvent | Solubility | Notes |

| DMSO | Soluble | A common solvent for creating stock solutions for biological assays. |

| Ethanol | Moderately Soluble | May require gentle warming to fully dissolve. |

| Water | Sparingly Soluble | Solubility is expected to be low in neutral water but may increase at acidic or basic pH. |

Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE) is required. This compound is classified as a hazardous substance.

-

Hazard Statements : Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures : Handle in a well-ventilated fume hood. Wear protective gloves, safety glasses with side shields, and a lab coat. Avoid inhalation of dust.

-

Storage : Due to its hygroscopic nature and susceptibility to oxidation, it is recommended to store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container with a desiccant.

Synthesis and Purification Workflow

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2'-hydroxyacetophenone. This strategy involves a regioselective nitration followed by a chemical or catalytic reduction of the nitro group. The rationale for this pathway is the robust nature of both reactions and the relative ease of purification of the intermediate and final product.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 1-(2-Hydroxy-5-nitrophenyl)ethanone (Intermediate)

This reaction is a classic electrophilic aromatic substitution. The hydroxyl group of 2'-hydroxyacetophenone is a strong activating, ortho, para-director. As the ortho position is sterically hindered by the adjacent acetyl group, nitration occurs preferentially at the para position.

-

Protocol:

-

To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and sulfuric acid) dropwise.

-

Maintain the internal temperature below 5 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting yellow precipitate is the crude nitro intermediate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. This intermediate, CAS 1450-76-6, is also commercially available, offering a direct entry to the second step[5][6].

-

Step 2: Reduction to this compound (Final Product)

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation is often the cleanest method, while chemical reduction using reagents like tin(II) chloride is also highly effective and often more practical for smaller laboratory scales[7].

-

Protocol (Tin(II) Chloride Method):

-

Suspend the crude 1-(2-hydroxy-5-nitrophenyl)ethanone (1.0 eq) in ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated HCl portion-wise. The reaction is exothermic and may require external cooling to maintain control.

-

After the addition, heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (~8-9). This will precipitate tin salts.

-

Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude product typically requires purification to remove residual starting material, byproducts, and tin salts.

-

Protocol (Column Chromatography):

-

Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing to a more polar mixture (e.g., 50-70% ethyl acetate in hexanes) is generally effective.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is strongly electron-donating, the amino group is moderately electron-donating, and the acetyl group is electron-withdrawing.

-

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

-

δ ~9.5-10.5 (s, 1H, Ar-OH): Phenolic proton, often broad.

-

δ ~7.0 (d, 1H, Ar-H): Aromatic proton ortho to the acetyl group.

-

δ ~6.8 (d, 1H, Ar-H): Aromatic proton ortho to the amino group.

-

δ ~6.6 (dd, 1H, Ar-H): Aromatic proton meta to both acetyl and amino groups.

-

δ ~5.0 (s, 2H, -NH₂): Amino protons, often broad.

-

δ ~2.5 (s, 3H, -COCH₃): Methyl protons of the acetyl group. (Note: Actual chemical shifts can vary based on solvent and concentration. This prediction is based on standard substituent effects on similar aromatic systems)[8].

-

-

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

-

δ ~200 (C=O)

-

δ ~150-155 (C-OH)

-

δ ~140-145 (C-NH₂)

-

δ ~120-130 (Aromatic CH carbons)

-

δ ~115-120 (Aromatic C-COCH₃)

-

δ ~26 (-CH₃) (Reference data for similar structures can be found in spectral databases)[9].

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns.

-

Expected Fragmentation:

-

Molecular Ion (M⁺·): A peak at m/z = 151 corresponding to the molecular weight.

-

Base Peak (M-15): A prominent peak at m/z = 136, resulting from the alpha-cleavage and loss of a methyl radical (·CH₃) from the acetyl group, forming a stable acylium ion[10][11].

-

Other Fragments: Further fragmentation can occur, but the M⁺· and [M-15]⁺ peaks are the most diagnostic.

-

Caption: Primary fragmentation pathway of this compound in EI-MS.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in the differential reactivity of its functional groups, making it a valuable precursor for heterocyclic synthesis, particularly for compounds with potential biological activity.

Synthesis of Flavonoids and Chalcones

The core structure is ideal for synthesizing flavonoids, a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant and neuroprotective effects[12][13]. The synthesis typically begins with a base-catalyzed Claisen-Schmidt condensation between the acetophenone and an aromatic aldehyde to form a chalcone intermediate. Subsequent intramolecular cyclization and oxidation yield the flavonoid core.

Caption: General reaction scheme for the synthesis of flavonoids.

Application in Neuroprotective Agent Development

Flavonoids have been extensively studied for their ability to protect neurons from injury, suppress neuroinflammation, and promote cognitive function[12]. They are believed to exert these effects by modulating critical cell signaling pathways and reducing oxidative stress[13]. By using this compound as a starting material, medicinal chemists can synthesize novel flavonoid derivatives and explore their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease[14][15]. The amino group on the scaffold provides an additional site for modification to fine-tune the pharmacological properties of the final compound.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined synthesis, distinct physicochemical properties, and versatile reactivity make it an indispensable intermediate for researchers in both academic and industrial settings. This guide provides the foundational knowledge and practical protocols necessary to synthesize, characterize, and effectively utilize this compound, with a particular emphasis on its promising role in the development of novel flavonoid-based therapeutics. As the demand for sophisticated bioactive molecules grows, the importance of versatile building blocks like this compound will only continue to increase.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2775222, this compound.

- Spencer, J. P. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Movement disorders : official journal of the Movement Disorder Society, 23(S3), S435–S443. [Link]

- MDPI. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2775222, this compound.

- MDPI. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.

- Testai, L., & Calderone, V. (2017). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Molecules, 22(12), 2099. [Link]

- Pharmaffiliates. (n.d.). This compound.

- Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide.

- Fadilah, F., Arfan, M., & Arba, M. (2024). Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. Journal of Pharmacy & Pharmacognosy Research, 12(2), 204-216. [Link]

- Chemsrc. (n.d.). This compound.

- Kim, D. S., Kim, J. Y., & Han, Y. S. (2008). Neuroprotective flavonoids from Flemingia macrophylla.

- MDPI. (2023). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones.

- University of Illinois. (n.d.). Interpretation of mass spectra.

- Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 248079, 2'-Hydroxy-5'-nitroacetophenone.

- LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Synthonix. (n.d.). 1-(2-Hydroxy-5-nitrophenyl)ethanone.

- ResearchGate. (2017). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.

- Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- RSC Publishing. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.

- ResearchGate. (n.d.). Summary table of the mass, chemical formula, amino acid composition,....

- ResearchGate. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.

- Dorfman, K. (n.d.). By compound.

- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-Amino Acids. OSTI.GOV.

- Ashtiani, S., Khoshnamvand, M., & Shaliutina-Kolešová, A. (2021). The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. ResearchGate.

Sources

- 1. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone [cymitquimica.com]

- 2. This compound | C8H9NO2 | CID 2775222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2'-Hydroxy-5'-nitroacetophenone | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > 1450-76-6 | 1-(2-Hydroxy-5-nitrophenyl)ethanone [synthonix.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jppres.com [jppres.com]

- 15. Neuroprotective flavonoids from Flemingia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(5-Amino-2-hydroxyphenyl)ethanone physical properties

An In-depth Technical Guide to the Physical Properties of 1-(5-Amino-2-hydroxyphenyl)ethanone

Abstract

This compound, a substituted acetophenone, serves as a crucial intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional structure—comprising a ketone, a phenol, and an aromatic amine—imparts a distinct set of physical and chemical properties that are paramount to its application and handling. This technical guide provides a comprehensive examination of the core physical properties of this compound, intended for researchers, chemists, and drug development professionals. The document synthesizes empirical data with theoretical principles to offer field-proven insights into its physicochemical characteristics, spectroscopic profile, thermal behavior, and safety protocols. All data is contextualized to underscore its relevance in synthetic chemistry and drug design, ensuring a blend of technical accuracy and practical applicability.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and naming conventions for this compound are standardized to ensure unambiguous communication in research and regulatory contexts.

-

Common Synonyms: 5'-Amino-2'-hydroxyacetophenone, 2-Acetyl-4-aminophenol, 3-Acetyl-4-hydroxyaniline[1][4][6]

-

Chemical Structure:

Physicochemical Properties: A Summary

The bulk physical properties of a compound dictate its behavior in various physical states and its interactions with other substances. These parameters are critical for process design, formulation development, and predicting the compound's fate in biological systems.

| Property | Value | Source |

| Appearance | Yellow Solid, fine needle-like crystals | [2] |

| Melting Point | 210-212 °C | |

| Boiling Point | 335.4 ± 27.0 °C (at 760 mmHg) | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 156.6 ± 23.7 °C | [3] |

| Solubility | Moderately soluble in polar organic solvents; practically insoluble in non-polar media. |

The presence of both hydrogen bond donor (hydroxyl, amino) and acceptor (hydroxyl, amino, carbonyl) groups explains its affinity for polar solvents.[7] This characteristic is fundamental for selecting appropriate solvent systems for synthesis, purification, and formulation.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a molecule like this compound, techniques such as NMR and IR spectroscopy are indispensable for structural verification and purity assessment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N-H Stretch: One or two sharp peaks appearing around 3300-3500 cm⁻¹, corresponding to the primary amine group.

-

C=O Stretch: A strong, sharp absorption band around 1650-1685 cm⁻¹. The conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group typically shifts this peak to a lower wavenumber compared to a simple alkyl ketone.[8]

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-N Stretch: Appears in the 1250-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide distinct signals for each unique proton environment. Based on substituent effects in aromatic systems, the following approximate chemical shifts (in ppm) are predicted:

-

Aromatic Protons (3H): Signals between 6.5 and 7.5 ppm, with splitting patterns dictated by their positions relative to the three different functional groups.

-

Phenolic Proton (1H): A broad singlet, whose chemical shift is highly dependent on solvent and concentration, typically appearing between 5.0 and 10.0 ppm.

-

Amine Protons (2H): A broad singlet, typically in the range of 3.5-5.5 ppm.

-

Methyl Protons (3H): A sharp singlet around 2.5 ppm, corresponding to the acetyl group.

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl carbon (>190 ppm).

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized protocols for characterizing physical properties are essential.

Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and assessing the purity of a crystalline solid.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 180 °C).

-

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 240 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

Workflow Diagram for DSC Analysis:

Caption: Interrelation of physical properties and drug development stages.

-

Melting Point & Crystallinity: A high, sharp melting point is indicative of high purity and a stable crystalline form, which is crucial for consistent dosing and bioavailability.

-

Solubility: This is a primary determinant of a drug's absorption. Poor aqueous solubility can lead to low bioavailability, requiring complex formulation strategies.

-

Spectroscopic Data: Forms the basis of quality control, allowing for the identification and quantification of the active pharmaceutical ingredient (API) and any potential impurities.

-

Stability: Directly impacts the shelf-life of the drug product and dictates the required storage conditions to prevent degradation.

Conclusion

This compound is a compound with a well-defined set of physical properties that are critical to its successful application in research and development. Its high melting point suggests thermal stability, while its solubility profile is governed by the polar functional groups on the aromatic ring. Spectroscopic data provides a reliable fingerprint for its identification, and an understanding of its stability and handling requirements is essential for ensuring both safety and material integrity. For scientists in the pharmaceutical industry, these properties are the guiding parameters for moving from a synthetic intermediate to a viable drug candidate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemsrc. (n.d.). This compound.

- Pharmaffiliates. (n.d.). This compound.

- Sunway Pharm Ltd. (n.d.). This compound.

- YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones.

Sources

- 1. This compound | C8H9NO2 | CID 2775222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 50-80-6 [sigmaaldrich.com]

- 3. This compound | CAS#:50-80-6 | Chemsrc [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound - CAS:50-80-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone [cymitquimica.com]

- 8. youtube.com [youtube.com]

Technical Guide: Physicochemical Characterization and Melting Point Determination of 1-(5-Amino-2-hydroxyphenyl)ethanone

Abstract

This technical guide provides an in-depth analysis of 1-(5-Amino-2-hydroxyphenyl)ethanone (CAS No. 50-80-6), a key chemical intermediate. The primary focus is the accurate determination of its melting point, a critical parameter for identity and purity assessment in research and drug development. This document synthesizes empirical data with established analytical principles, offering a robust standard operating procedure for melting point analysis. We will explore the theoretical underpinnings of melting point depression, detail a validated experimental workflow, and discuss the implications of this data in the broader context of organic synthesis and quality control. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and chemical industries who require a precise and reliable methodology for the characterization of this compound.

Introduction to this compound

This compound, also known as 5'-Amino-2'-hydroxyacetophenone, is an aromatic organic compound featuring hydroxyl, amino, and ketone functional groups.[1][2] This substitution pattern makes it a valuable and versatile precursor for the synthesis of more complex molecules, particularly in the construction of flavonoid frameworks and heterocyclic systems with potential biological activity.[3] Given its role as a foundational building block, ensuring the high purity and correct identity of this starting material is paramount to the success of subsequent synthetic steps. The melting point is a fundamental and highly sensitive physical property used for this purpose.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its proper handling, storage, and application. This compound presents as fine, needle-like crystals or a yellow solid.[3] It is prone to oxidation when exposed to air and light, necessitating careful storage conditions, such as in vacuum-sealed ampules with desiccants at reduced temperatures (-20°C is recommended).[3]

Key Data Summary

The critical physicochemical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 50-80-6 | Sigma-Aldrich, PubChem[1] |

| Molecular Formula | C₈H₉NO₂ | ChemShuttle, PubChem[1][3] |

| Molecular Weight | 151.16 g/mol | PubChem, Sigma-Aldrich[1] |

| Appearance | Fine needle-like crystals / Yellow Solid | ChemShuttle, Sigma-Aldrich[3] |

| Melting Point | 210-212 °C | ChemShuttle[3] |

| Solubility | Moderately soluble in polar organic solvents; practically insoluble in non-polar media. | ChemShuttle[3] |

The Critical Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. This characteristic makes melting point an indispensable tool for two primary purposes in a research setting: identity confirmation and purity assessment.

Principle of Melting Point Depression

The foundational principle, known as melting point depression , dictates that impurities disrupt the crystalline lattice of a solid. This disruption requires less energy to break the intermolecular forces holding the crystal together, resulting in two observable effects:

-

A depression of the melting point compared to the pure substance.

-

A broadening of the temperature range over which the substance melts.

Therefore, a sharp melting point range that aligns with the literature value (210-212 °C for this compound) is a strong indicator of high purity.[3] Conversely, a melting point that is both lower and broader than expected signifies the presence of impurities.

Standard Operating Procedure for Melting Point Determination

This section provides a detailed, self-validating protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Instrumentation and Materials

-

Apparatus: Digital melting point apparatus with a calibrated thermometer and variable ramp rate (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent).

-

Capillary Tubes: High-quality, thin-walled capillary tubes, sealed at one end.

-

Sample: this compound, finely powdered and thoroughly dried.

-

Spatula and Watch Glass: For sample manipulation.

-

Mortar and Pestle: To grind crystals into a fine powder, if necessary.

Sample Preparation Workflow

Proper sample preparation is critical for obtaining a sharp and reproducible melting point. The workflow is illustrated below.

Caption: Workflow for preparing a capillary tube sample.

Methodology:

-

Ensure Dryness: Verify the sample is completely dry. Moisture can act as an impurity and depress the melting point.

-

Create Fine Powder: If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.

-

Load Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube.

-

Pack the Sample: Invert the tube and tap it gently on a hard surface to pack the powder tightly into the sealed end. The final packed sample height should be 2-3 mm for optimal results.

Measurement Protocol

This protocol employs a two-stage heating process to balance speed and accuracy.

Caption: Two-stage workflow for accurate melting point determination.

Methodology:

-

Rapid Determination (Optional but Recommended):

-

Set a plateau temperature approximately 15-20 °C below the expected melting point (e.g., 195 °C).

-

Use a fast ramp rate (10-20 °C/min) to quickly determine an approximate melting range. This prevents spending excessive time in the slow ramp phase.

-

-

Accurate Determination:

-

Allow the apparatus to cool significantly. Prepare a fresh capillary sample.

-

Set the starting temperature to at least 15-20 °C below the approximate melting point found in the rapid run.

-

Set the ramp rate to a slow 1-2 °C/min. Slow heating is crucial for allowing the sample and thermometer to be in thermal equilibrium.

-

Record T1: The temperature at which the first drop of liquid becomes visible.

-

Record T2: The temperature at which the last solid crystal melts completely.

-

The measurement should be performed in triplicate to ensure reproducibility.

-

Data Interpretation

-

Pure Sample: A sharp melting range of ≤ 2 °C that falls within the expected 210-212 °C range.

-

Impure Sample: A melting range that is depressed (starts below 210 °C) and broad (> 3 °C).

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[3]

-

Personal Protective Equipment (PPE): Always handle the compound wearing appropriate PPE, including a lab coat, powder respirator or fume hood, chemical-resistant gloves (e.g., PVC), and protective eyewear with side shields.[3]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from light and air to prevent oxidation.[3] The recommended storage temperature is refrigerated.

Applications Overview

The utility of this compound stems from its reactive functional groups. It serves as a key intermediate in various synthetic applications:

-

Flavonoid Synthesis: It is a precursor for constructing C-glycosyl flavones, which are being investigated for potential neuroprotective activities.[3]

-

Analytical Reagents: It can be used to synthesize semicarbazone complexes that act as analytical reagents for the colorimetric detection of metal ions.[3]

-

Cosmetic Formulations: Derivatives of this compound can be used in skin conditioning applications.[3]

Conclusion

The melting point of this compound is a critical quality attribute, with a literature value of 210-212 °C .[3] Accurate determination of this parameter is essential for verifying the identity and purity of the material, thereby ensuring the integrity of downstream synthetic processes and research outcomes. The detailed protocol provided in this guide establishes a robust and reliable method for this analysis, emphasizing the importance of meticulous sample preparation and controlled heating rates. By integrating this fundamental characterization technique into their workflow, researchers can proceed with confidence in the quality of their starting materials.

References

- PubChem. 2'-Hydroxyacetophenone.

- PubChem. This compound.

Sources

An In-depth Technical Guide to the Solubility of 1-(5-Amino-2-hydroxyphenyl)ethanone

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Amino-2-hydroxyphenyl)ethanone (IUPAC Name: this compound), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, theoretical solubility predictions, and detailed experimental protocols for determining the solubility of this compound.

Introduction and Physicochemical Profile

This compound, also known as 2-Acetyl-4-aminophenol, is an aromatic compound featuring a phenolic hydroxyl group, an amino group, and a ketone.[1] These functional groups dictate its chemical reactivity and, critically, its solubility behavior. The presence of both a weakly acidic phenol and a weakly basic amine makes its solubility highly dependent on pH.[2][3] The compound is known to be moderately soluble in polar organic solvents and practically insoluble in non-polar media. It is also noted to be susceptible to oxidation, a crucial consideration for its handling and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Yellow Solid | |

| Melting Point | Approx. 210-212 °C | |

| Predicted pKa (Phenolic -OH) | ~9.2 | (Predicted) |

| Predicted pKa (Amino -NH₃⁺) | ~4.5 | (Predicted) |

| Predicted LogS (Aqueous Solubility) | -2.5 to -3.0 | (Predicted) |

pKa and LogS values are predicted based on computational models (e.g., ACD/Labs, ChemAxon) and data from structurally similar compounds like 4-aminophenol (pKa₁ ~5.48, pKa₂ ~10.46) and 2'-hydroxyacetophenone (pKa ~9.15-10.22).[2][4]

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by a combination of its intrinsic properties and the external environment.

pH-Dependent Solubility

As an amphoteric molecule, its ionization state, and therefore its aqueous solubility, is intricately linked to the pH of the solution.

-

In acidic conditions (pH < ~4.5): The amino group will be protonated (-NH₃⁺), forming a cationic species. This salt form is expected to have significantly higher aqueous solubility than the neutral molecule.

-

In neutral conditions (pH ~4.5 to ~9.2): The molecule will exist predominantly in its neutral, zwitterionic, or a mixture of forms, which typically exhibits the lowest aqueous solubility (intrinsic solubility).

-

In basic conditions (pH > ~9.2): The phenolic hydroxyl group will deprotonate (-O⁻), forming an anionic species. This phenolate salt form will also have enhanced aqueous solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method. [5][6] Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials containing a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) and then filtering the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.

-

Quantification: Accurately dilute a known volume of the clear filtrate with the mobile phase used for analysis. Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described below.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Analytical Quantification: Stability-Indicating HPLC-UV Method

Given the compound's susceptibility to oxidation, a stability-indicating HPLC method is essential to ensure that the measured concentration corresponds to the intact compound and not its degradants. [7][8][9][10][11]The following is a proposed method based on common practices for aminophenolic compounds.

Table 2: Proposed HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 15 minutes, hold for 5 min, return to initial |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (or determined via UV scan) |

| Injection Volume | 10 µL |

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that degradation products do not interfere with the main peak.

-

Linearity: Establish a calibration curve with at least five concentrations and demonstrate a correlation coefficient (r²) > 0.999.

-

Accuracy: Determine the recovery of the analyte at different concentration levels (e.g., 80%, 100%, 120%).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphoteric nature and the surrounding environment. Its pH-dependent solubility profile, with increased solubility in acidic and basic conditions, is a key characteristic for consideration in formulation and development. While experimental data remains limited in the public domain, this guide provides a robust theoretical framework and detailed, field-proven methodologies for its accurate determination. The provided protocols for shake-flask solubility measurement and a stability-indicating HPLC-UV method offer a solid foundation for researchers to generate reliable and reproducible data, enabling informed decisions in drug development and chemical synthesis applications.

References

- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.

- Solubility of Things. (n.d.). 2'-Hydroxyacetophenone.

- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- ResearchGate. (n.d.). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- ResearchGate. (n.d.). The pK a values for aminophenols isomers.

- Pharmaceutical Sciences. (2024).

- FooDB. (2010). Showing Compound 2'-Hydroxyacetophenone (FDB010500).

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- Air Force Institute of Technology. (2002).

- International Journal of Pharmaceutical Sciences and Research. (2012).

- ResearchGate. (n.d.). (PDF) Absolute p K a Determinations for Substituted Phenols.

- IJTSRD. (n.d.).

- Solubility of Things. (n.d.). 4-Aminophenol.

- vscht.cz. (n.d.).

- SciSpace. (n.d.).

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator.

- Asian Journal of Pharmaceutical Analysis. (n.d.).

- PubChem. (n.d.). p-Aminoacetophenone. National Center for Biotechnology Information.

- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.

- Quora. (2018). Why is 4-aminophenol soluble in aqueous ethanoic acid, but not paracetamol?

- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.).

- ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software.

- Rowan Scientific. (n.d.). pKa Prediction.

- Pharma Excipients. (2024). Co-solvency and anti-solvent method for the solubility enhancement.

- Rowan Scientific. (n.d.). Running Rowan's pKa Prediction Workflow.

- Academia.edu. (n.d.). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy.

- YouTube. (2020).

- Rowan Scientific. (2025). How to Predict pKa.

- Asian Journal of Pharmaceutical Analysis. (n.d.).

- World Journal of Pharmaceutical Research. (2020). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- ResearchGate. (n.d.).

- Semantic Scholar. (n.d.).

- National Institutes of Health. (n.d.).

- MDPI. (2021).

Sources

- 1. This compound | C8H9NO2 | CID 2775222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. ijpsr.com [ijpsr.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. web.vscht.cz [web.vscht.cz]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 1-(5-Amino-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(5-Amino-2-hydroxyphenyl)ethanone, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural formula, synthesis, purification, and detailed characterization. Furthermore, it explores its significant role as a precursor in the synthesis of flavonoids and other bioactive molecules, highlighting its importance in modern medicinal chemistry.

Introduction to this compound

This compound, also known as 5'-Amino-2'-hydroxyacetophenone, is an aromatic organic compound featuring a benzene ring substituted with a hydroxyl group, an amino group, and an acetyl group. Its unique trifunctional nature makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it an invaluable precursor for the construction of complex heterocyclic systems, most notably flavonoids.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 50-80-6 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₂ | [1][2][4][5] |

| Molecular Weight | 151.16 g/mol | [2][4][5] |

| Appearance | Fine, needle-like crystals or yellow solid | |

| Melting Point | Approximately 210-212 °C | |

| Solubility | Moderately soluble in polar organic solvents | [6] |

Structural Formula and Chemical Insight

The structural formula of this compound is fundamental to its reactivity and utility in synthesis.

Caption: Structural formula of this compound.

The ortho-hydroxyl group to the acetyl moiety can participate in intramolecular hydrogen bonding, influencing the compound's physical properties and reactivity. The amino group at the meta-position to the acetyl group and para to the hydroxyl group is a key site for derivatization, often serving as the nucleophilic point of attack in cyclization reactions to form heterocyclic rings.

Synthesis and Purification

A reliable and scalable synthesis of this compound involves the hydrolysis of N-(3-acetyl-4-hydroxyphenyl)acetamide. This precursor is accessible through the nitration of 4-hydroxyacetophenone followed by reduction of the nitro group and subsequent acetylation of the resulting amine.

Synthesis Protocol: Hydrolysis of N-(3-acetyl-4-hydroxyphenyl)acetamide

This protocol details the final deacetylation step to yield the target compound.

Materials:

-

N-(3-acetyl-4-hydroxyphenyl)acetamide

-

15% Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend N-(3-acetyl-4-hydroxyphenyl)acetamide in a 15% aqueous solution of hydrochloric acid.[3]

-

Reflux: Heat the mixture to reflux with vigorous stirring. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is around 40 minutes.[3]

-

Neutralization and Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 60-70 °C), until a constant weight is achieved. A yield of approximately 84% can be expected.[3]

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

For obtaining a high-purity product suitable for drug development applications, recrystallization is a critical step.

Protocol:

-

Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts (in ppm, relative to TMS) in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

-

~2.5 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl group (-COCH₃).

-

~5.0-6.0 ppm (broad singlet, 2H): This broad signal is attributed to the two protons of the amino group (-NH₂). The chemical shift can vary depending on the solvent and concentration.

-

~6.5-7.5 ppm (multiplet, 3H): These signals arise from the three aromatic protons. The splitting pattern will be complex due to the substitution pattern.

-

~9.0-10.0 ppm (broad singlet, 1H): This downfield signal corresponds to the proton of the hydroxyl group (-OH). Its broadness is due to hydrogen bonding and exchange.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands (in cm⁻¹) are expected at:

-

3400-3200 cm⁻¹ (broad): This region will show broad absorption bands corresponding to the N-H stretching of the amino group and the O-H stretching of the hydroxyl group, with the broadening indicative of hydrogen bonding.

-

~3050 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.

-

~1650 cm⁻¹ (strong): This strong absorption is characteristic of the C=O (carbonyl) stretching of the ketone.

-

~1600-1450 cm⁻¹ (medium to strong): These bands are due to the C=C stretching vibrations within the aromatic ring.

-

~1300-1000 cm⁻¹ (medium): C-N and C-O stretching vibrations.

Applications in Drug Development

The primary application of this compound in drug development is as a precursor for the synthesis of flavonoids and related heterocyclic compounds.[3] Flavonoids are a large class of polyphenolic natural products that exhibit a wide range of biological activities.

Synthesis of Flavonoids

This compound serves as the A-ring precursor in flavonoid synthesis. A common synthetic route is the Claisen-Schmidt condensation with a substituted benzaldehyde (the B-ring precursor) to form a chalcone, which can then be cyclized to the corresponding flavanone or flavone. The amino group on the A-ring can be further modified to introduce diverse functionalities.

Caption: General scheme for flavonoid synthesis.

Biological Activities of Derived Flavonoids

Flavonoids synthesized from this compound derivatives have shown potential in various therapeutic areas due to their diverse mechanisms of action:

-

Antioxidant Activity: Many flavonoids are potent antioxidants, capable of scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative damage.

-

Anti-inflammatory Effects: Flavonoids can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating pro-inflammatory cytokines.

-

Anticancer Properties: Some flavonoids exhibit anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. They can interact with and inhibit protein kinases involved in cancer signaling pathways.

-

Enzyme Inhibition: The amino and hydroxyl groups on the flavonoid scaffold can interact with the active sites of various enzymes, leading to their inhibition. This is a key mechanism for their therapeutic effects.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If skin irritation occurs, get medical advice/attention.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse array of bioactive compounds, particularly flavonoids. Its well-defined structure and versatile reactivity provide a robust platform for the development of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, purification, and characterization, underscoring its significance for researchers and professionals in the field of drug discovery and development. A thorough understanding of the principles outlined herein is crucial for leveraging the full potential of this valuable synthetic building block.

References

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]

- Amerigo Scientific. 5-Amino-2-hydroxyacetophenone. [Link]

- Organic Chemistry Portal. Fries Rearrangement. [Link]

- Scribd.

- Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

- Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacetophenone. [Link]

- PubChem. This compound. [Link]

- Indonesian Journal of Science & Technology.

- Organic Syntheses. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. [Link]

- YouTube. Assigning a 1H NMR spectrum. [Link]

- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

- NIST WebBook. Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. [Link]

- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

- InstaNANO.

- Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-Amino-2-hydroxyacetophenone | 50-80-6 | FA70776 [biosynth.com]

- 3. 5'-Amino-2'-hydroxyacetophenone | 50-80-6 [chemicalbook.com]

- 4. This compound | C8H9NO2 | CID 2775222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-2-hydroxyacetophenone - Amerigo Scientific [amerigoscientific.com]

- 6. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 2-hydroxy-5-aminoacetophenone

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthesis route for 2-hydroxy-5-aminoacetophenone. The document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

2-hydroxy-5-aminoacetophenone is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and serves as a known reference standard for impurities in active pharmaceutical ingredients (APIs), such as Paracetamol (Acetaminophen). For instance, it is related to Paracetamol EP Impurity O, highlighting its importance in quality control and regulatory compliance within the pharmaceutical industry.[1][2][3][4]

The most reliable and widely documented synthetic approach involves a two-step process starting from 2'-hydroxyacetophenone. This strategy consists of:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring at the position para to the hydroxyl group.

-

Chemoselective Reduction: Selective reduction of the nitro group to an amino group (-NH₂) without affecting the ketone functionality.

This pathway is favored due to the commercial availability of the starting material, 2'-hydroxyacetophenone[5], and the high-yielding nature of the individual steps. The primary challenge lies in achieving chemoselectivity during the reduction phase, a common hurdle in multi-functionalized molecule synthesis.[6]

dot graph Synthesis_Overview { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="2'-Hydroxyacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2'-Hydroxy-5'-nitroacetophenone", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="2-Hydroxy-5-aminoacetophenone", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label=" Nitration\n(HNO₃ / H₂SO₄)"]; Intermediate -> Final [label=" Chemoselective Reduction\n (e.g., SnCl₂ / HCl)"]; } dot Caption: Overall two-step synthesis route for 2-hydroxy-5-aminoacetophenone.

Step 1: Nitration of 2'-Hydroxyacetophenone

Mechanistic Rationale and Regioselectivity

The initial step is the electrophilic aromatic substitution of 2'-hydroxyacetophenone. The reaction proceeds by generating the nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring:

-

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.

-

Acetyl Group (-COCH₃): A deactivating, meta-directing group.

The powerful activating effect of the hydroxyl group dominates the reaction, directing the incoming electrophile (NO₂⁺) to the positions ortho and para to it. The para position (C5) is sterically less hindered than the ortho position (C3), leading to the preferential formation of 2'-Hydroxy-5'-nitroacetophenone as the major product.[7][8] A minor amount of the 3-nitro isomer may also be formed.

Experimental Protocol: Nitration

Materials:

-

2'-Hydroxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Glacial Acetic Acid

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C with constant stirring.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a flask cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2'-hydroxyacetophenone, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to prevent over-nitration and side reactions.

-

After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Filter the resulting yellow solid, wash thoroughly with cold deionized water until the washings are neutral to litmus paper, and dry under vacuum.

-

The crude 2'-hydroxy-5'-nitroacetophenone can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a crystalline solid (m.p. 100-104 °C).[7]

Step 2: Chemoselective Reduction of 2'-Hydroxy-5'-nitroacetophenone

The Challenge of Chemoselectivity

This step is pivotal as it requires the reduction of an aromatic nitro group in the presence of a ketone. Many powerful reducing agents would reduce both functional groups. Therefore, selecting a reagent with high chemoselectivity for the nitro group is paramount.[6][9] Catalytic hydrogenation and metal-based reductions in acidic media are the most common and effective strategies.[10][11][12]

dot graph Reduction_Decision { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} dot Caption: Decision workflow for selecting a chemoselective reduction method.

Comparison of Reduction Methods

The choice of reducing agent often depends on available equipment, scale, cost, and environmental considerations. Below is a comparison of validated methods.

| Reducing System | Catalyst/Co-reagent | Solvent | Key Advantages | Potential Drawbacks | Reference(s) |

| Catalytic Hydrogenation | H₂ gas (balloon or pressure) | Pd/C or Pt/C | Ethanol, Methanol | High yield, clean workup, catalytic | Requires H₂ gas handling, potential for catalyst poisoning |

| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Highly chemoselective, standard benchtop conditions | Generates stoichiometric tin waste, acidic workup | [6][13] |

| Metal/Acid Reduction | Iron (Fe) powder | HCl / Acetic Acid | Inexpensive, effective | Requires vigorous stirring, large excess of metal | [14] |

| Transfer Hydrogenation | Ammonium formate (HCOONH₄) | Pd/C | Methanol, Ethanol | Avoids use of H₂ gas, mild conditions | Can be slower, catalyst cost |

| Ruthenium-Catalyzed | Zn powder / H₂O | (Ph₃P)₃RuCl₂ | 1,4-Dioxane | Excellent chemoselectivity for nitro over ketone | Requires specific catalyst, higher cost |

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol is widely used due to its reliability and high selectivity under standard laboratory conditions.[6]

Materials:

-

2'-Hydroxy-5'-nitroacetophenone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol or Ethyl Acetate

-

5M Sodium Hydroxide (NaOH) or solid Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2'-hydroxy-5'-nitroacetophenone (1 equivalent) in absolute ethanol.

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution in portions. The reaction is exothermic, and addition should be controlled to maintain a gentle reflux.

-

Add a small amount of concentrated HCl to initiate and catalyze the reaction.

-